5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C11H12ClN3O2S2 and its molecular weight is 317.81. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitumor Applications
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential use as antibacterial agents. This research suggests the importance of sulfonamide derivatives in developing new antibacterial drugs (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Antitumor and Antibacterial Agents : Thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives were synthesized and shown to possess potent antitumor and antibacterial activities. These findings underscore the potential of sulfonamide compounds in cancer therapy and infection control (H. Hafez, Sulaiman A. Alsalamah, Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activity
- New Heterocycles Based on Sulfonamido Pyrazole : A study exploring the synthesis of new heterocycles based on sulfonamido pyrazole, revealing compounds with antimicrobial activity. This research highlights the versatility of sulfonamide compounds in developing new antimicrobial agents (T. El‐Emary, N. Al-muaikel, O. S. Moustafa, 2002).
Antimicrobial and Antitubercular Agents
- Benzene Sulfonamide Pyrazole Oxadiazole Derivatives : Investigation into benzene sulfonamide pyrazole oxadiazole derivatives for their antimicrobial and antitubercular activities. This study provides evidence of the potential efficacy of sulfonamide derivatives against tuberculosis and other microbial infections (Ramesh M. Shingare, Yogesh S. Patil, J. Sangshetti, R. Patil, D. Rajani, Balaji Madje, 2022).
Green Chemistry Applications
- Graphene Oxide Anchored Sulfonic Acid : Demonstrates the use of magnetically separable graphene oxide anchored sulfonic acid as a catalyst for the synthesis of heterocyclic compounds under green chemistry conditions. This study underscores the role of sulfonamide-based catalysts in environmentally friendly chemical synthesis (Mo Zhang, Peng Liu, Yu‐Heng Liu, Zeren Shang, Hai-Chuan Hu, Zhan‐Hui Zhang, 2016).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutic agents .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound affects the HBV replication pathway . By modulating the conformation of the HBV core protein, it disrupts the normal function of the protein, thereby inhibiting the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HBV DNA viral load . This means that the compound effectively reduces the amount of HBV DNA in the body, thereby reducing the severity of the infection .
Properties
IUPAC Name |
5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S2/c12-10-1-2-11(18-10)19(16,17)14-8-4-6-15-9(7-8)3-5-13-15/h1-3,5,8,14H,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZUUZZAKWXAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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